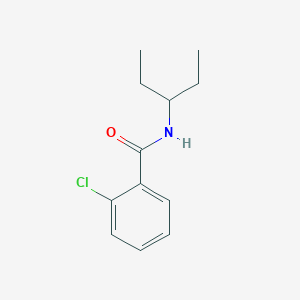

2-chloro-N-(pentan-3-yl)benzamide

Beschreibung

2-Chloro-N-(pentan-3-yl)benzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a pentan-3-ylamine moiety via an amide bond. Benzamides are widely studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in drug discovery (e.g., enzyme inhibitors, anticancer agents) and catalysis .

Eigenschaften

IUPAC Name |

2-chloro-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMHXJNVIHIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pentan-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(pentan-3-yl)benzamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through techniques such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines, thiols, and alkoxides.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, and primary amines can be used in substitution reactions. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group. The reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the benzene ring. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: The major products formed are the substituted benzamides, where the chloro group is replaced by the nucleophile.

Reduction Reactions: The major product formed is the corresponding amine, where the amide group is reduced to an amine.

Oxidation Reactions: The major products formed are the oxidized derivatives of the benzene ring, such as quinones.

Wissenschaftliche Forschungsanwendungen

The compound 2-chloro-N-(pentan-3-yl)benzamide is a member of the benzamide family, characterized by its unique chemical structure that includes a chlorine atom and a pentan-3-yl substituent. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biological research, and materials science. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Structure and Characteristics

- Molecular Formula : C13H18ClN

- Molecular Weight : 239.74 g/mol

- Chemical Structure :

- Contains a benzene ring attached to an amide group.

- The presence of the chlorine atom at the 2-position enhances its reactivity.

Medicinal Chemistry

2-chloro-N-(pentan-3-yl)benzamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Potential : Research into benzamide derivatives indicates potential activity against various cancer cell lines, warranting further investigation into this compound's effectiveness as an anticancer agent.

Biological Research

The compound has been utilized in biological assays to study its interactions with various biomolecules:

- Enzyme Inhibition Studies : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : The structural attributes of 2-chloro-N-(pentan-3-yl)benzamide make it a candidate for studying receptor-ligand interactions, particularly in the context of G-protein coupled receptors.

Material Science

In materials science, derivatives of benzamides are explored for their utility in developing new materials:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with tailored properties for specific applications.

- Coatings and Adhesives : Its chemical properties allow for potential use in formulating coatings and adhesives that require specific thermal and mechanical properties.

Case Studies

-

Antimicrobial Activity Study

- A comparative study was conducted on various benzamide derivatives, including 2-chloro-N-(pentan-3-yl)benzamide, revealing promising results against Gram-positive bacteria.

-

Cancer Cell Line Inhibition

- In vitro assays demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, leading to further exploration of its mechanism of action.

-

Polymer Development

- Researchers synthesized a polymer using this compound as a monomer, resulting in materials with enhanced flexibility and thermal stability compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(pentan-3-yl)benzamide depends on its specific application. In biological systems, the compound may act as an inhibitor of certain enzymes or receptors. The chloro group and the amide functional group can interact with the active site of the target enzyme or receptor, leading to inhibition of its activity. The pentan-3-yl group may also play a role in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Aromatic Substitution

2-Chloro-N-(3-chlorophenyl)benzamide ():

- Structure : Features a 3-chloroaniline substituent instead of pentan-3-yl.

- Conformation : The dihedral angle between benzoyl and aniline rings is 69.74°, stabilized by N–H⋯O hydrogen bonds.

- Key Difference : The absence of an aliphatic chain reduces lipophilicity compared to the pentan-3-yl derivative.

- 2-Chloro-N-(2,3-dimethylphenyl)benzamide (): Structure: Contains methyl groups on the aniline ring. Conformation: Exhibits a smaller dihedral angle (7.7°) between aromatic rings, with intramolecular Cl⋯O halogen bonding (3.18 Å).

Table 1: Structural Parameters of Chlorinated Benzamides

Bioactive Derivatives with Sulfonyl or Heterocyclic Groups

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide ():

Vismodegib (2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide) ():

Catalytic and Physicochemical Properties

Biologische Aktivität

2-Chloro-N-(pentan-3-yl)benzamide is a compound belonging to the benzamide class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, based on various studies and research findings.

Chemical Structure and Properties

The structural formula of 2-chloro-N-(pentan-3-yl)benzamide features a chloro group attached to a benzamide moiety with a pentan-3-yl side chain. This configuration is significant as the presence of halogen atoms often enhances the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H16ClN |

| Molecular Weight | 227.72 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(pentan-3-yl)benzamide exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives found that the introduction of halogen groups correlates with increased antibacterial efficacy against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.070 to 8.95 μM against S. aureus, demonstrating potent antibacterial activity .

Anticancer Properties

The anticancer potential of 2-chloro-N-(pentan-3-yl)benzamide has been investigated in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

- Cytotoxicity Studies : In vitro tests on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values ranging from 1.4 to >10 µM, indicating effective cytotoxicity . The structure-activity relationship suggests that lipophilicity plays a crucial role in enhancing anticancer activity.

The mechanism by which 2-chloro-N-(pentan-3-yl)benzamide exerts its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the amide group are critical for binding affinity and selectivity towards these targets, modulating their activity and leading to desired pharmacological effects .

Case Studies

- Antibacterial Efficacy : A recent study evaluated a series of chlorinated benzamides, including 2-chloro-N-(pentan-3-yl)benzamide, for their antibacterial activity against clinical isolates of MRSA. The findings suggested that compounds with chlorinated substituents exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .

- Anticancer Screening : In a comprehensive screening of various benzamide derivatives for anticancer activity, it was noted that compounds with larger alkyl chains, such as pentan-3-yl, showed improved cytotoxic profiles against several cancer cell lines . This highlights the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.